molecular formula C11H15ClN2O B022431 5-Methoxytryptamine hydrochloride CAS No. 66-83-1

5-Methoxytryptamine hydrochloride

Cat. No.: B022431
CAS No.: 66-83-1
M. Wt: 226.7 g/mol
InChI Key: TXVAYRSEKRMEIF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Methoxytryptamine (5-MT), also known as mexamine, is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin . It acts as a full agonist at the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in the regulation of mood, cognition, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .

Mode of Action

5-MT interacts with its targets, the 5-HT receptors, by binding to them and activating them . This activation can lead to various cellular responses, depending on the specific receptor subtype and its location in the body . For example, activation of 5-HT1 receptors typically results in neuronal inhibition, while activation of 5-HT2 receptors leads to neuronal excitation .

Biochemical Pathways

5-MT is biosynthesized via the deacetylation of melatonin in the pineal gland . This suggests that it may play a role in the regulation of circadian rhythms, as melatonin is a key hormone in maintaining the body’s internal biological clock . The exact biochemical pathways affected by 5-MT and their downstream effects are still under investigation.

Result of Action

The molecular and cellular effects of 5-MT’s action depend on the specific 5-HT receptor subtype it interacts with and the cellular context. For example, activation of 5-HT1 receptors can lead to hyperpolarization and a decrease in neuronal firing rate, while activation of 5-HT2 receptors can lead to depolarization and an increase in neuronal firing rate . These changes in neuronal activity can have wide-ranging effects on behavior and physiology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxytryptamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxyindole.

    Alkylation: The 5-methoxyindole undergoes alkylation with ethylamine to form 5-methoxytryptamine.

    Hydrochloride Formation: The final step involves the conversion of 5-methoxytryptamine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-Methoxytryptamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines are used under basic conditions.

Major Products

Scientific Research Applications

5-Methoxytryptamine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Serotonin: A neurotransmitter with similar structure and function.

    Melatonin: A hormone involved in regulating sleep-wake cycles.

    5-Methoxy-N,N-dimethyltryptamine: A psychoactive compound with similar structural features.

Uniqueness

5-Methoxytryptamine hydrochloride is unique due to its specific binding affinity for multiple serotonin receptors and its natural occurrence in the body. Unlike serotonin and melatonin, it has a broader range of receptor targets, making it a valuable compound for studying the effects of serotonin receptor modulation .

Properties

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11;/h2-3,6-7,13H,4-5,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVAYRSEKRMEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017272
Record name 5-Methoxytryptamine monohydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17107-33-4, 66-83-1
Record name 1H-Indole-3-ethanamine, 5-methoxy-, hydrochloride (1:?)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mexamine
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URL https://commonchemistry.cas.org/detail?cas_rn=66-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Mexamine hydrochloride
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Record name 5-Methoxy-1H-indole-3-ethylamine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxytryptamine monohydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1H-indole-3-ethylamine monohydrochloride
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Record name 5-methoxy-1H-indole-3-ethylamine hydrochloride
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Record name 5-METHOXYTRYPTAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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